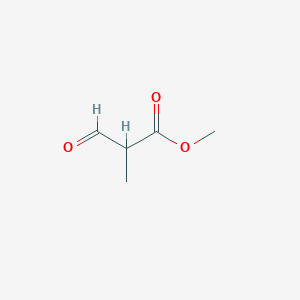

Methyl 2-methyl-3-oxopropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methyl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYJZXYVLPKDLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885966 | |

| Record name | Propanoic acid, 2-methyl-3-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51673-64-4 | |

| Record name | Propanoic acid, 2-methyl-3-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51673-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-methyl-3-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051673644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-3-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-methyl-3-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-oxoisobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Design for Methyl 2 Methyl 3 Oxopropanoate and Its Derivatives

Established Synthetic Routes

Traditional methods for the synthesis of methyl 2-methyl-3-oxopropanoate (B1259668) and its derivatives have been well-documented and are widely employed in both academic and industrial settings. These routes include esterification, condensation reactions, and alkylation protocols.

Esterification Processes

Esterification represents a fundamental approach for the synthesis of methyl 2-methyl-3-oxopropanoate, typically involving the reaction of the corresponding carboxylic acid with methanol (B129727). The direct esterification of 2-methyl-3-oxopropanoic acid in the presence of an acid catalyst provides a straightforward route to the target molecule. While conceptually simple, the availability and stability of the parent β-keto acid can be a limiting factor.

A related and often more practical approach involves the transesterification of other esters of 2-methyl-3-oxopropanoic acid with methanol. This method can be advantageous when a more stable or readily available ester is used as the starting material. Lipase-catalyzed transesterification has also been explored for the synthesis of chiral β-keto esters, offering a green and highly selective alternative. google.com

| Starting Material | Reagent | Catalyst/Conditions | Product | Yield | Reference |

| 2-Methyl-3-oxopropanoic acid | Methanol | Acid catalyst | This compound | - | General Knowledge |

| Other esters of 2-methyl-3-oxopropanoic acid | Methanol | Acid or base catalyst | This compound | - | General Knowledge |

| Acyl donor β-keto ester | Racemic alcohol | Lipase (B570770) | Chiral β-keto ester | >90% | google.com |

Condensation Reactions

Condensation reactions, particularly the Claisen condensation, are a cornerstone for the formation of the β-keto ester backbone. researchgate.netrsc.org The crossed Claisen condensation between methyl propanoate and a suitable acyl donor, such as methyl formate, can theoretically yield methyl 2-formylpropanoate, a precursor that could be further manipulated. However, controlling the regioselectivity in crossed Claisen reactions can be challenging, often leading to a mixture of products. researchgate.netscispace.com

A more controlled approach is the decarboxylative Claisen condensation. This method utilizes substituted malonic acid half-esters as pronucleophiles, which react with acyl donors to afford functionalized α-substituted β-keto esters. organic-chemistry.org This strategy offers a high degree of control and can be adapted for the synthesis of this compound.

The Ti-Claisen condensation, using reagents like titanium tetrachloride, has been shown to be effective for the α-formylation of esters, providing a pathway to key intermediates. organic-chemistry.orgorgsyn.org

| Reactant 1 | Reactant 2 | Base/Catalyst | Product | Yield | Reference |

| Methyl propanoate | Methyl formate | Sodium methoxide (B1231860) | Methyl 2-formylpropanoate | Variable | researchgate.netscispace.com |

| Substituted malonic acid half-oxy | Acyl chloride | i-PrMgCl | α-Substituted β-keto ester | 13-96% | organic-chemistry.org |

| Methyl 4-chlorobutanoate | Methyl formate | TiCl4, Et3N | Methyl 4-chloro-2-formylbutanoate | - | orgsyn.org |

Alkylation Protocols

The introduction of the methyl group at the α-position of a β-keto ester is a common and efficient strategy. The alkylation of a pre-formed enolate of a β-keto ester with a methylating agent is a key transformation. For instance, the alkylation of methyl acetoacetate (B1235776) with methyl iodide in the presence of a base like potassium carbonate is a well-established method to produce methyl 2-methyl-3-oxobutanoate. googleapis.comias.ac.in This general principle can be applied to other β-keto esters to introduce an α-methyl group. The choice of base and reaction conditions is crucial to avoid side reactions such as O-alkylation or multiple alkylations. The use of dimethyl carbonate as a greener methylating agent has also been investigated. scispace.comcore.ac.uk

| Substrate | Alkylating Agent | Base | Product | Yield | Reference |

| Indole (B1671886) derivative | Dimethyl carbonate | K2CO3 | N-methylated indole | - | googleapis.com |

| Hydroxy flavonol | Methyl iodide | K2CO3 | Methylated flavonol | - | ias.ac.in |

| Phenylacetonitrile | Dimethyl carbonate | K2CO3/GL-PTC | Monomethylated phenylacetonitrile | >99% selectivity | scispace.com |

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to chemical synthesis. While specific MCRs leading directly to this compound are not extensively reported, the general principles of MCRs can be applied to construct similar α-substituted β-keto esters.

For example, the Passerini reaction, which typically involves an isocyanide, an aldehyde or ketone, and a carboxylic acid, can be adapted. A variation of this reaction could potentially be designed to incorporate the necessary fragments to form the target molecule. ijret.org Similarly, other MCRs that are known to produce highly functionalized carbonyl compounds could be explored for their applicability in synthesizing α-methyl-β-keto esters.

Novel and Evolving Synthetic Approaches

In addition to established methods, the development of novel and more efficient synthetic strategies is an ongoing area of research. One-pot synthesis strategies are particularly attractive as they reduce the number of purification steps, saving time and resources.

One-Pot Synthesis Strategies

One-pot syntheses of β-keto esters have been developed that combine multiple reaction steps into a single procedure. For example, a one-pot method for the synthesis of β-keto esters from acyl chlorides and sodium ethyl acetoacetate in ethanol (B145695) has been reported. googleapis.com This approach simplifies the traditional two-step process of acylation followed by deacetylation.

Another innovative one-pot procedure involves the dehydration of β-keto esters to generate highly unsaturated allenyl and alkynyl esters. researchgate.netnih.gov While not directly producing the target saturated compound, these methods highlight the potential of one-pot transformations in the chemistry of β-keto esters. Furthermore, a one-pot system for the conversion of methyl propanoate to methyl methacrylate (B99206) has been investigated, which involves the in-situ generation of formaldehyde. st-andrews.ac.uk Such strategies, with appropriate modifications, could be envisioned for the synthesis of this compound.

| Starting Materials | Key Reagents/Conditions | Product Type | Yield | Reference |

| Acyl chlorides, Sodium ethyl acetoacetate | Ethanol, reflux | β-Keto esters | - | googleapis.com |

| β-Ketoesters | LiHMDS, Tf2O | Allenyl and alkynyl esters | Variable | researchgate.netnih.gov |

| Methyl propanoate, Methanol | NaOMe, Toluene, 170°C | Methyl methacrylate | - | st-andrews.ac.uk |

Catalytic Synthesis

The creation of this compound, an α-substituted β-keto ester, and its derivatives is accomplished through several advanced catalytic strategies. These methods, including transition metal catalysis, organocatalysis, and biocatalysis, provide efficient and selective pathways to this important chemical scaffold, often under milder conditions than classical stoichiometric methods.

Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, offering powerful tools for C-C bond formation. While literature specifically detailing the synthesis of this compound is limited, established methodologies for the broader class of β-keto esters are applicable.

Palladium: Palladium catalysis is exceptionally versatile. One potential route involves the palladium-catalyzed carbonylation of a suitable α-halopropionate ester in the presence of an appropriate organometallic reagent. More specifically, palladium-catalyzed reactions of allyl β-keto carboxylates, which proceed via decarboxylation to form palladium enolates, have been extensively studied. These intermediates can then undergo various transformations, providing indirect pathways to substituted ketone structures. Another approach involves the reaction of heteroaryl halides with silyl (B83357) enol ethers like (E)-1-methoxy-1-trimethylsiloxypropene, catalyzed by palladium, to synthesize methyl 2-(heteroaryl)propanoates, demonstrating the utility of this metal in coupling reactions for related structures. bldpharm.com

Indium: Indium-mediated reactions, known for their tolerance to aqueous media, also present viable synthetic options. For instance, indium can promote the reaction between carbonyls and allyl or propargyl bromides. jst.go.jp While a direct indium-catalyzed synthesis of this compound is not prominently documented, the fundamental reactivity of indium in promoting C-C bond formation suggests its potential utility in coupling reactions involving appropriate precursors.

Other transition metals like titanium (as TiCl₄) have been used to mediate the reaction of esters with acyl chlorides to produce α-acylated esters, representing another potential, though not strictly catalytic, method for accessing β-keto ester structures. youtube.com

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, offers a green and often highly selective alternative to metal-based systems. The synthesis of β-keto esters can be achieved through classic reactions adapted for organocatalysis.

A common strategy involves the condensation of an ester with an acylating agent. For example, phenylacetic acid derivatives can be activated with 4-dimethylaminopyridine (B28879) (DMAP) and N,N′-dicyclohexylcarbodiimide (DCC), followed by condensation with Meldrum's acid and subsequent reflux in tert-butanol (B103910) to yield β-keto esters. nih.gov 4-DMAP is also known to catalyze the transesterification of β-keto esters directly. researchgate.net While not specifically applied to this compound, these methods illustrate the principle of using organic catalysts to facilitate the key bond-forming steps. The C-acylation of enol silyl ethers or ketene (B1206846) silyl acetals, catalyzed by species like pentafluorophenylammonium triflate (PFPAT), provides a direct route to β-keto esters, including those with α,α-dialkyl substitution. youtube.com

Biocatalysis has proven to be a highly effective method for producing chiral derivatives of this compound with exceptional stereoselectivity. The primary application involves the asymmetric reduction of the ketone in this compound to yield chiral methyl 3-hydroxy-2-methylpropanoate.

Enzymes, particularly reductases from the "old yellow enzyme" (OYE) family and lactate (B86563) dehydrogenases (LDHs), are employed for this transformation. researchgate.netcjcatal.com These enzymes, often used within whole microbial cells or as isolated proteins, can produce either the (R)- or (S)-enantiomer of the corresponding alcohol with very high enantiomeric excess (ee). For example, enoate reductases have been used for the asymmetric bioreduction of acrylate (B77674) derivatives to furnish (R)-configured methyl 3-hydroxy-2-methylpropionate products in up to >99% ee. cjcatal.com Similarly, specific lactate dehydrogenases have demonstrated the ability to reduce keto acids to their corresponding hydroxy acids with near-perfect stereoselectivity. researchgate.net Lipases can also be used, not for reduction, but for the polymerization of monomers like methyl 3-hydroxypropionate (B73278) to create polyhydroxyalkanoates, showcasing another facet of enzyme catalysis in this chemical space. jst.go.jp

Asymmetric Synthesis and Chiral Induction

The production of single-enantiomer derivatives of this compound, particularly the chiral alcohols methyl (R)- and (S)-3-hydroxy-2-methylpropanoate, is of high importance for the synthesis of complex, biologically active molecules.

Microbial reduction leverages whole-cell biocatalysts, such as various strains of yeast, to perform stereoselective reductions. This technique is a powerful and practical method for chiral induction, directly converting the prochiral ketone of this compound into a chiral secondary alcohol.

The choice of microorganism is critical as it dictates the stereochemical outcome. Studies on the asymmetric reduction of substituted methyl 3-oxo-2-methylpropanoates have shown that different yeast strains yield different stereoisomers. For instance, in the reduction of methyl 2-methyl-3-(2-thienyl)-3-oxopropionate, Kloeckera saturnus produced the C3-(S)-alcohols, while yeasts like Lipomyces starkeyi and Saccharomyces fermentati yielded the C3-(R)-alcohols. youtube.com Similar selectivity has been observed with methyl 3-(2-furyl)-2-methyl-3-oxopropionate, where specific yeasts could be selected to obtain each of the four possible stereoisomers, with the desired syn-isomer being produced with >99% ee. orgsyn.org This highlights the tunability of microbial systems for accessing specific chiral building blocks.

The following table summarizes findings from the microbial reduction of related α-methyl-β-keto esters, demonstrating the high degree of stereocontrol achievable.

| Microorganism | Substrate | Product Stereochemistry | Enantiomeric Excess (ee) |

| Selected Yeasts | Methyl 3-(2-furyl)-2-methyl-3-oxopropionate | syn-(2R,3R) | >99% |

| Kloeckera saturnus | Methyl 2-methyl-3-(2-thienyl)-3-oxopropionate | C3-(S) | Not specified |

| Lipomyces starkeyi | Methyl 2-methyl-3-(2-thienyl)-3-oxopropionate | C3-(R) | Not specified |

Beyond biocatalysis, asymmetric synthesis can be achieved using chiral chemical catalysts, either metal-based or purely organic. These methods create stereogenic centers by employing a small amount of a chiral catalyst to control the stereochemical pathway of the reaction.

For the derivatives of this compound, a key strategy is the asymmetric hydrogenation of a C=C or C=O double bond. Chiral rhodium complexes featuring phosphine (B1218219) ligands like DIPAMP have been successfully used in the asymmetric hydrogenation of unsaturated precursors to give chiral products. For the reduction of ketones, the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst and a borane (B79455) source, is a powerful method for producing chiral alcohols with high enantioselectivity from the corresponding ketones. nih.gov Although direct enantioselective catalysis to form the chiral center at the alpha position of this compound is more complex, these established enantioselective reduction methods are highly effective for its derivatives.

Optimization of Reaction Conditions for Synthetic Efficiency

The optimization of reaction conditions is a critical aspect of synthetic efficiency for this compound. Key parameters that are manipulated to enhance reaction rates and yields include the choice of solvent, temperature and pressure, catalyst and ligand properties, and the pH of the reaction medium. numberanalytics.comnumberanalytics.com

The choice of solvent plays a important role in the Claisen condensation by influencing the solubility of reactants and the stability of the reactive intermediates, particularly the enolate. numberanalytics.com Polar aprotic solvents are generally preferred for this reaction as they can effectively solvate the cation of the base, thereby increasing the reactivity of the enolate anion. numberanalytics.com

For the synthesis of this compound via a crossed Claisen condensation, solvents such as tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are often employed. numberanalytics.com These solvents facilitate the formation of the enolate of methyl propanoate without interfering with the reaction. In contrast, protic solvents like ethanol could engage in proton exchange with the enolate, reducing its nucleophilicity and potentially leading to side reactions.

Table 1: Effect of Solvent Type on a Representative Crossed Claisen Condensation

| Solvent Type | Example Solvent | General Effect on Reaction | Rationale |

| Polar Aprotic | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Generally enhances reaction rate and yield. numberanalytics.com | Solvates the counter-ion of the base, increasing the nucleophilicity of the enolate. Does not protonate the enolate. |

| Protic | Ethanol, Methanol | Can decrease reaction rate and yield. | Can protonate the enolate, reducing its concentration and reactivity. May also participate in transesterification. |

| Nonpolar | Toluene, Benzene | Can be used, particularly in industrial settings. googleapis.com | Solubilizes organic reactants, but may result in slower reaction rates compared to polar aprotic solvents. |

This table is illustrative and based on general principles of the Claisen condensation.

Temperature is a critical parameter in the synthesis of this compound. Lower temperatures are often favored to enhance selectivity and minimize the formation of byproducts from side reactions. numberanalytics.com For instance, the formation of the enolate of methyl propanoate is typically carried out at low temperatures, such as -78 °C, especially when using strong, non-nucleophilic bases like lithium diisopropylamide (LDA).

In some industrial processes, the reaction may be conducted at elevated temperatures to increase the reaction rate, but this requires careful optimization to avoid decomposition of the product. googleapis.com Pressure can also be a factor, particularly in industrial-scale reactions involving gaseous reactants like carbon monoxide, where it can be used to increase the concentration of the gas in the reaction mixture. googleapis.com

Table 2: Influence of Temperature on a Representative Crossed Claisen Condensation

| Temperature Range | General Effect on Reaction | Considerations |

| Low (-78 °C to 0 °C) | Increased selectivity, reduced side reactions. numberanalytics.com | Often used with strong, kinetically controlled bases like LDA. Slower reaction rates. |

| Room Temperature (20-25 °C) | Moderate reaction rate, suitable for some base/solvent systems. | Balance between reaction speed and selectivity. |

| Elevated (e.g., reflux) | Faster reaction rates. researchgate.net | Increased risk of side reactions, such as self-condensation and product decomposition. |

This table is illustrative and based on general principles of the Claisen condensation.

In the context of the Claisen condensation for synthesizing this compound, the "catalyst" is typically a strong base used in stoichiometric amounts. The choice of base is critical. Alkoxide bases, such as sodium methoxide or sodium ethoxide, are commonly used. fiveable.me It is important to match the alkoxide to the alcohol portion of the ester to prevent transesterification. chemistrysteps.com For more controlled reactions, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can be used to quantitatively form the enolate before the addition of the second ester. numberanalytics.com

In more advanced synthetic methodologies for related compounds, transition metal catalysts with specific ligands are employed. While not typical for a standard Claisen condensation, research into catalytic C-C bond formations could offer future pathways. For example, copper(II) complexes with β-keto ester ligands have been studied for their catalytic activity in other coupling reactions.

The Claisen condensation is a base-mediated reaction, and therefore, the pH, or more accurately, the basicity of the reaction medium, is a determining factor. The reaction requires a base strong enough to deprotonate the α-hydrogen of the ester, in this case, methyl propanoate. fiveable.me However, the basicity must be controlled to avoid undesired side reactions like saponification of the ester starting materials or product.

A crucial aspect of the Claisen condensation is that the final deprotonation of the β-keto ester product is often the thermodynamic driving force for the reaction. The resulting enolate is more stable than the starting ester enolate. An acidic workup is required in the final step to protonate this enolate and isolate the neutral β-keto ester product. masterorganicchemistry.com Therefore, the reaction is not catalytic in base and requires at least a full equivalent.

Industrial-Scale Synthesis Considerations

The industrial-scale synthesis of β-keto esters like this compound presents several challenges beyond what is encountered in a laboratory setting. googleapis.com Key considerations include cost-effectiveness, safety, process control, and purification.

One of the primary strategies for a successful crossed Claisen condensation on an industrial scale is to use one of the esters in excess, typically the one that cannot form an enolate (e.g., methyl formate). chemistrysteps.com This helps to maximize the consumption of the more valuable enolizable ester and suppress its self-condensation.

The choice of base is also critical from an economic standpoint. Inexpensive alkoxides like sodium methoxide are often preferred over more complex and costly bases like LDA. fiveable.me The reaction is often carried out in large reactors where efficient mixing and heat transfer are essential to maintain control over the reaction and ensure consistent product quality.

Purification on an industrial scale often relies on distillation rather than chromatography, which is generally not economically viable for large quantities. fiveable.me Therefore, the reaction must be optimized to produce a crude product that is amenable to distillative purification. This involves minimizing the formation of byproducts with boiling points close to that of the desired product. In some patented processes for similar formylations, yields of 50-90% are reported under optimized, confined conditions. googleapis.com

Chemical Transformations and Reactivity Profiling of Methyl 2 Methyl 3 Oxopropanoate

Nucleophilic Addition Reactions

The aldehyde carbonyl group in Methyl 2-methyl-3-oxopropanoate (B1259668) is a primary site for nucleophilic attack due to the carbon atom's electrophilic nature. A variety of nucleophiles can add to this carbonyl, leading to the formation of a new single bond and converting the carbonyl carbon from sp² to sp³ hybridization.

The general mechanism can proceed under basic or acidic conditions. In a basic medium, a strong nucleophile directly attacks the carbonyl carbon. Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles.

Common nucleophilic addition reactions for an aldehyde of this type include:

Cyanohydrin formation: Addition of a cyanide ion (CN⁻) results in the formation of a cyanohydrin.

Grignard and Organolithium Reagents: These strong carbon-based nucleophiles add an alkyl, aryl, or vinyl group to the carbonyl carbon, producing a secondary alcohol upon workup.

Hydride Addition: This is covered under Reduction Reactions (Section 3.4).

Acetal Formation: In the presence of an alcohol and an acid catalyst, the aldehyde can be converted to an acetal, which serves as a protective group.

Electrophilic Substitution Reactions

Typical electrophilic substitution reactions occur at a nucleophilic site. For carbonyl compounds, this often involves the α-carbon, which can be deprotonated to form a nucleophilic enolate. However, in Methyl 2-methyl-3-oxopropanoate, the α-carbon is tertiary (quaternary after considering the carbonyls), meaning it has no α-hydrogen atom.

The absence of an α-proton makes the formation of a standard enolate at this position impossible under typical basic conditions. Consequently, the compound does not readily undergo common electrophilic substitution reactions at the α-carbon, such as halogenation or alkylation, which rely on an enolate intermediate. While forcing conditions with exceptionally strong bases might be possible, they are not standard transformations for this substrate. chegg.com

Oxidation Reactions

The aldehyde functional group is readily susceptible to oxidation, offering a straightforward pathway to synthesize the corresponding carboxylic acid. Various oxidizing agents can achieve this transformation with high efficiency.

A mild and effective protocol for oxidizing aldehydes to carboxylic acids utilizes Oxone (potassium peroxymonosulfate) as the oxidant. capes.gov.brorganic-chemistry.org This method is considered environmentally benign and often proceeds in high yield in solvents like DMF. organic-chemistry.org Other traditional reagents for this purpose include:

Tollens' reagent (Ag(NH₃)₂⁺)

Fehling's or Benedict's solution (Cu²⁺ in basic solution)

Chromic acid (H₂CrO₄)

Potassium permanganate (B83412) (KMnO₄)

These reactions are generally selective for the aldehyde group, leaving the ester and the carbon skeleton intact under controlled conditions. The direct conversion of the aldehyde to a different ester is also possible by conducting the oxidation in an alcoholic solvent. capes.gov.brorganic-chemistry.org

Reduction Reactions

The two carbonyl groups in this compound exhibit different reactivities towards reducing agents, which allows for selective transformations. The aldehyde is significantly more reactive than the ester.

Selective Reduction: A mild reducing agent like sodium borohydride (B1222165) (NaBH₄) will selectively reduce the aldehyde to a primary alcohol while leaving the less reactive ester group untouched. commonorganicchemistry.commasterorganicchemistry.com This chemoselectivity is a common strategy in organic synthesis. masterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695).

Complete Reduction: A more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is capable of reducing both the aldehyde and the ester functional groups. This reaction, upon an aqueous workup, yields a diol, specifically 2-methyl-1,3-propanediol.

The following table summarizes the expected outcomes of reduction reactions:

| Reagent | Functional Group(s) Reduced | Product |

| Sodium Borohydride (NaBH₄) | Aldehyde | Methyl 3-hydroxy-2-methylpropanoate |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde and Ester | 2-Methyl-1,3-propanediol |

This table presents the expected products based on established reactivity patterns of the functional groups.

Hydrolysis Reactions

The methyl ester group of the title compound can be hydrolyzed to its corresponding carboxylic acid, 2-methyl-3-oxopropanoic acid. nih.gov This transformation can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is an essentially irreversible process where a stoichiometric amount of a base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), is used. thieme-connect.de The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The reaction yields a carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid.

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The reaction is driven to completion by using a large excess of water. The mechanism involves initial protonation of the ester carbonyl oxygen, which activates it for nucleophilic attack by a water molecule.

While effective, acid-catalyzed hydrolysis can sometimes be slower and require harsher conditions, such as high temperatures, compared to base-catalyzed methods. google.com

Cyclization Reactions

The bifunctional nature of this compound allows it to participate in certain cyclization reactions.

One notable example is the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition. thermofisher.comwikipedia.org In this reaction, the aldehyde carbonyl group, upon excitation by UV light, can react with an alkene. rsc.org The excited aldehyde adds across the carbon-carbon double bond of the alkene to form a four-membered oxetane (B1205548) ring. thermofisher.comwikipedia.org The reaction is often stereoselective and has been applied in the synthesis of complex molecules. thermofisher.comthieme-connect.com While this is an intermolecular reaction, it represents a key cyclization pathway for the aldehyde functionality.

Intramolecular cyclizations are less common for this specific molecule without modification, but its derivatives can be used as precursors for cyclic compounds. For instance, β,γ-unsaturated α-ketoesters, which share some structural similarities, are known to act as synthons in various [2+n] and [4+n] annulation reactions. nih.gov

Aldol (B89426) Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction involving the enolate of one carbonyl compound adding to the carbonyl group of another. adichemistry.comwikipedia.org

This compound can act as a reactant in a crossed aldol reaction . masterorganicchemistry.comyoutube.com Due to the absence of α-hydrogens, it cannot form an enolate and act as the nucleophilic component. masterorganicchemistry.com However, its unhindered aldehyde group makes it an excellent electrophilic partner for an enolizable aldehyde or ketone. wikipedia.orgwikipedia.org

To achieve a selective crossed aldol reaction and avoid a complex mixture of products, the reaction is best performed with a non-enolizable electrophile like this compound and a single enolizable partner. wikipedia.orgmasterorganicchemistry.comyoutube.com For example, reacting it with a ketone like acetone (B3395972) in the presence of a base would lead to the ketone's enolate attacking the aldehyde of this compound. This strategy minimizes self-condensation of the enolizable partner and produces a specific β-hydroxy ketone product. masterorganicchemistry.com

| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile Precursor) | Base Catalyst | Expected Product Type |

| This compound | Acetone | NaOH or LDA | β-Hydroxy ketone |

| This compound | Acetaldehyde | NaOH or LDA | β-Hydroxy aldehyde |

This table illustrates potential crossed aldol reactions. The precise product structure depends on which enolate is formed and attacks the electrophile.

Wittig Reactions

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. berkeley.eduwikipedia.org It involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. masterorganicchemistry.comlibretexts.org In the context of this compound, the ketone functionality can react with a Wittig reagent to form a carbon-carbon double bond.

The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate, which then forms a four-membered oxaphosphetane ring. wikipedia.orglibretexts.org This intermediate subsequently decomposes to yield the final alkene and triphenylphosphine (B44618) oxide. berkeley.edulibretexts.org

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides, which typically have electron-withdrawing groups, tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

An example of a Wittig-type reaction is the synthesis of methyl (2E)-3-(2-nitrophenyl)acrylate from 2-nitrobenzaldehyde (B1664092) and methyl (triphenylphosphoranylidene)acetate. berkeley.edu While specific examples involving this compound are not readily found in the provided search results, its ketone group would be expected to undergo similar reactions.

A variation of this is the Horner-Wadsworth-Emmons reaction, which utilizes phosphonate (B1237965) carbanions and often provides better yields and easier separation of byproducts. berkeley.edu

Functional Group Interconversions and Derivatization

The structure of this compound, a β-keto ester, allows for a range of functional group interconversions and derivatizations.

Transesterification : The methyl ester group can be exchanged with other alkyl groups through transesterification. This reaction is often catalyzed by acids (such as boric acid or Al(H2PO4)3) or enzymes. rsc.org The process is typically mild, allowing for a broad tolerance of other functional groups. rsc.org The reaction likely proceeds through an acyl ketene (B1206846) intermediate. rsc.org

Decarboxylation : Under certain conditions, particularly with allyl β-keto esters, palladium-catalyzed decarboxylation can occur, leading to the formation of ketones. nih.gov

Acylation : The α-carbon of β-keto esters can be acylated. However, this often requires specific conditions and reagents to achieve good yields. researchgate.net

Synthesis of Derivatives : this compound can serve as a starting material for the synthesis of more complex molecules. For instance, it is used in the synthesis of methyl 3-cyclopropyl-2-methyl-3-oxopropanoate.

Table 1: Examples of Functional Group Interconversions

| Reaction Type | Reagents/Catalysts | Product Type |

| Transesterification | Boric acid, Al(H2PO4)3, Enzymes | Different Ester |

| Decarboxylation | Palladium catalysts | Ketone |

| Acylation | Acyl halides, Anisyl cyanoformate | Acylated β-keto ester |

Stability and Decomposition Pathways under various conditions

The stability of β-keto esters like this compound is a critical factor in their handling and reactivity.

Keto-Enol Tautomerism : β-keto esters exist as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding.

Decomposition : Acetoacetate (B1235776), a related β-keto acid, is known to be unstable and readily undergoes decarboxylation. rsc.org The stability of β-keto esters is influenced by temperature and pH. For instance, the decomposition of acetoacetate is significantly slower at lower temperatures. researchgate.net

Hydrolysis : Under aqueous acidic or basic conditions, the ester group can be hydrolyzed to a carboxylic acid. The resulting β-keto acid is often unstable and can decarboxylate.

Wolff Rearrangement : α-diazocarbonyl compounds, which can be synthesized from compounds like this compound, can undergo a Wolff rearrangement to form a ketene. wikipedia.org This ketene can then react with nucleophiles to produce carboxylic acid derivatives. wikipedia.org

Table 2: Factors Affecting Stability

| Condition | Effect |

| High Temperature | Can lead to decarboxylation. |

| Acidic/Basic pH | Can cause hydrolysis of the ester. |

| Presence of Water | Can lead to hydrolysis. |

Mechanistic Investigations into Reactions Involving Methyl 2 Methyl 3 Oxopropanoate

Elucidation of Reaction Mechanisms

The reactivity of methyl 2-methyl-3-oxopropanoate (B1259668) is dictated by the electrophilic nature of its carbonyl carbons and the acidity of the α-hydrogen. This allows for a range of mechanistic pathways, including nucleophilic addition, cyclization, and esterification.

Nucleophilic Addition

The ketone and ester carbonyl groups in methyl 2-methyl-3-oxopropanoate are susceptible to nucleophilic attack. The general mechanism for nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. researchgate.net This is followed by protonation of the resulting alkoxide to yield the final product. researchgate.net

In the case of this compound, the ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. This is because the ester group has a resonance structure that delocalizes the partial positive charge on the carbonyl carbon, making it less electrophilic.

Mechanism of Nucleophilic Addition to the Ketone Carbonyl:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbon of the ketone group. The π-electrons of the carbon-oxygen double bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: The negatively charged oxygen atom of the alkoxide intermediate is protonated by a protic solvent or an acid catalyst to form the final alcohol product.

Cyclization

Intramolecular reactions of dicarbonyl compounds are important for the synthesis of cyclic structures. This compound, possessing both a ketone and an ester, can potentially undergo intramolecular cyclization reactions. Two plausible mechanisms are the intramolecular aldol (B89426) condensation and the Dieckmann condensation.

Intramolecular Aldol Condensation: This reaction would involve the formation of an enolate at the α-carbon, which then attacks the ketone carbonyl. However, given the structure of this compound, this would lead to a highly strained three-membered ring, which is generally unfavorable. khanacademy.org

Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester to form a β-keto ester. While this compound is not a diester, related molecules with two ester groups readily undergo this reaction to form five- or six-membered rings, which are sterically and thermodynamically favored. wikipedia.orglibretexts.org The mechanism involves the formation of an enolate at the α-carbon of one ester group, which then attacks the carbonyl carbon of the other ester group, leading to a cyclic β-keto ester after elimination of an alkoxide. chemistrysteps.commasterorganicchemistry.com

Esterification

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. While this compound is already an ester, understanding the reverse reaction, hydrolysis, and the mechanism of its formation is relevant. The Fischer esterification is a common acid-catalyzed method for producing esters. chemistrysteps.com The mechanism involves the protonation of the carboxylic acid carbonyl group, making it more electrophilic for attack by the alcohol. youtube.com

Enzyme Mechanism Studies

Enzymes, particularly esterases, can catalyze the hydrolysis of esters with high specificity and efficiency under mild conditions.

Ester Hydrolysis by Esterases

The hydrolysis of esters by esterases typically proceeds through a two-step mechanism involving a covalent acyl-enzyme intermediate.

General Mechanism of Esterase-Catalyzed Hydrolysis:

Acylation: A nucleophilic residue in the enzyme's active site (commonly a serine hydroxyl group) attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, releasing the alcohol portion of the ester and forming a covalent acyl-enzyme intermediate.

Deacylation: A water molecule enters the active site and attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms another tetrahedral intermediate which collapses to release the carboxylic acid product and regenerate the free enzyme.

Kinetic studies of lipase-catalyzed esterification reactions often follow a Ping-Pong Bi-Bi mechanism, where one substrate binds and a product is released before the second substrate binds. nih.gov The kinetic resolution of β-keto esters using enzymes is a powerful method for obtaining enantiomerically pure compounds. researchgate.net

Degradation Mechanisms in Chemical Systems

The stability of this compound can be compromised under certain conditions, leading to degradation. The presence of multiple functional groups offers several potential degradation pathways.

Thermal Degradation

At elevated temperatures, methyl esters can undergo decomposition. Studies on the thermal decomposition of methyl butanoate have shown that the primary reactions involve homolytic fission of C-C and C-O bonds, as well as hydrogen transfer reactions. researchgate.net The main decomposition pathway for methyl butanoate was found to be the formation of a C2H5 radical and a CH2C(=O)OCH3 radical. researchgate.net Similarly, the thermal decomposition of methyl decanoate (B1226879) primarily yields hydrogen, carbon oxides, small hydrocarbons, and unsaturated esters. nih.gov It is plausible that this compound would undergo similar fragmentation patterns upon heating, likely initiated by the cleavage of the weaker bonds.

Photolytic Degradation

The photochemical degradation of β-keto esters can be initiated by the absorption of UV light. This can lead to the formation of radical species and subsequent rearrangement or fragmentation reactions. For example, the Wolff rearrangement of α-diazocarbonyl compounds, which can be initiated by photolysis, proceeds through a ketene (B1206846) intermediate that can be trapped by various nucleophiles. wikipedia.org While not a direct degradation of the β-keto ester itself, this illustrates a potential photochemical reaction pathway for related structures. The photolytic degradation of other organic compounds, such as methyl parathion, often involves the generation of highly reactive hydroxyl radicals which can lead to the mineralization of the organic substrate. chemistrysteps.com

Reaction Kinetics and Thermodynamics

The rate and equilibrium of reactions involving this compound are governed by kinetic and thermodynamic parameters.

Reaction Kinetics

The kinetics of ester hydrolysis are often studied under acidic or basic conditions. The acid-catalyzed hydrolysis of esters like methyl acetate (B1210297) is typically a pseudo-first-order reaction because water is present in large excess. chegg.comchegg.comdoubtnut.com The rate of reaction is dependent on the concentration of the ester and the acid catalyst. chegg.comchegg.comdoubtnut.com

Kinetic data for the hydrolysis of various esters have been determined. For example, Arrhenius parameters have been measured for the acid hydrolysis of glycine (B1666218) ethyl ester and other related compounds. rsc.org

Table 1: Kinetic Data for the Acid-Catalyzed Hydrolysis of Methyl Acetate This table would be populated with specific rate constants at different temperatures and activation energies if data for this compound were available. Since it is not, a representative example for a similar small ester is described in the text.

Thermodynamics

Thermodynamic data provides insight into the feasibility and equilibrium position of a reaction. For instance, the Dieckmann condensation to form five- and six-membered rings is thermodynamically favored due to the stability of these ring sizes. wikipedia.orglibretexts.org

Thermophysical properties such as enthalpy of formation, heat capacity, and vapor pressure are available for the related compound methyl 2-oxopropanoate from the NIST/TRC Web Thermo Tables. nist.gov This data is essential for reactor design and process optimization but does not directly describe the thermodynamics of reactions.

Table 2: Thermodynamic Parameters for a Hypothetical Reaction This table would include values for ΔH (enthalpy change), ΔS (entropy change), and ΔG (Gibbs free energy change) for a specific reaction of this compound if such data were found. The text describes the general thermodynamic favorability of certain reaction types.

Transition State Analysis

The transition state is a high-energy, transient species that exists at the peak of the energy profile of a reaction step. Understanding the structure and energy of the transition state is key to understanding the reaction mechanism and kinetics.

Computational chemistry provides powerful tools for analyzing transition states. mdpi.comnih.gov Methods like Density Functional Theory (DFT) can be used to calculate the geometry and energy of transition states for various reactions. mdpi.comnih.gov For example, computational studies have been used to investigate the transition states in SN2 reactions and carbocationic rearrangements. mdpi.comchemrxiv.org

Applications of Methyl 2 Methyl 3 Oxopropanoate in Advanced Synthesis and Materials Science

Building Block for Complex Organic Molecules

The unique arrangement of functional groups in methyl 2-methyl-3-oxopropanoate (B1259668) makes it a versatile building block in organic synthesis. The presence of both a β-keto group and an ester allows for a wide range of chemical transformations, making it an important intermediate for constructing intricate molecular architectures. scholaris.ca Its utility is derived from the reactivity of its functional groups, which can participate in numerous chemical reactions to form larger and more complex compounds. scholaris.ca

Methyl 2-methyl-3-oxopropanoate is utilized as an intermediate in the production of various fine and specialty chemicals. Its structural features are leveraged in multi-step syntheses to create a diverse array of chemical products. The compound's reactivity allows for its transformation into numerous derivatives, which are valuable in different industrial applications. smolecule.com

In the field of medicinal chemistry, this compound serves as a key starting material for the synthesis of pharmaceutical intermediates and potential drug candidates. smolecule.com The compound's keto-ester motif is a common feature in many biologically active molecules and provides a scaffold for creating complex structures. For instance, it is used in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds investigated for antiviral treatments, particularly against infections like the Human respiratory syncytial virus (HRSV). google.com

One documented synthesis involves the reaction of an amino pyrazole (B372694) intermediate with this compound in the presence of acetic acid to form a core structure of these antiviral compounds. google.com Furthermore, its derivatives are explored for their potential in developing drugs for metabolic disorders and for their anti-inflammatory and analgesic properties. The compound can also be a precursor in the synthesis of β-amino acids, which are important components in the development of novel peptides and other pharmacologically active molecules. scholaris.ca

Interactive Data Table: Pharmaceutical Applications

| Target Molecule Class | Specific Intermediate/Reaction | Therapeutic Area |

| Pyrazolo[1,5-a]pyrimidines | Reaction with amino pyrazole intermediates | Antiviral (e.g., HRSV) google.com |

| β-Amino Acids | Precursor for asymmetric synthesis | Peptide-based therapeutics scholaris.ca |

| General Pharmaceutical Intermediates | Building block for bioactive molecules | Various (e.g., Anti-inflammatory, Analgesic) smolecule.com |

The utility of this compound extends to the agrochemical industry, where it functions as an intermediate in the synthesis of various agricultural products. smolecule.com Its chemical reactivity is harnessed to build molecules used in crop protection and management. For example, a related compound, methyl 3,3-dimethoxy-2-methylpropionate, which can be derived from similar precursors, is noted for its role as an intermediate in agrochemical synthesis. lookchem.com The structural framework of this compound is suitable for creating a range of active ingredients for this sector.

While direct applications in the total synthesis of specific natural products are not extensively detailed in the provided context, the structural motifs present in this compound are common in natural products. Its role as a versatile building block for complex molecules suggests its potential utility in this field. acs.org For instance, related β-ketoesters are fundamental in forming carbon-carbon bonds and introducing specific stereochemistry, which are crucial steps in the synthesis of natural products.

This compound is a key precursor for synthesizing a variety of heterocyclic compounds. The reaction between its β-ketoester functionality and dinucleophiles is a classic and efficient method for constructing heterocyclic rings.

Pyrazolone Derivatives: The reaction of β-ketoesters like this compound with hydrazine (B178648) derivatives is a standard method for producing pyrazolones, which are important scaffolds in pharmaceuticals. A specific patent demonstrates the use of this compound in reacting with an amino pyrazole to form a pyrazolo[1,5-a]pyrimidine (B1248293) structure. google.com

Morpholine Derivatives: In a documented synthesis, this compound is reacted with 2-tosyl-1,2-oxazetidine in the presence of potassium carbonate to yield methyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate, a substituted morpholine. acs.org This highlights its utility in creating saturated heterocyclic systems.

Indole (B1671886) Derivatives: While direct synthesis of indoles using this specific compound is not detailed, structural analogs like ethyl 2-phenylacetoacetate are noted for their use in creating indole derivatives, suggesting the potential of the β-ketoester group for such transformations.

Interactive Data Table: Heterocyclic Synthesis

| Reactant | Reagent(s) | Resulting Heterocycle |

| This compound | Amino pyrazole intermediate, Acetic Acid | Pyrazolo[1,5-a]pyrimidine derivative google.com |

| This compound | 2-Tosyl-1,2-oxazetidine, Potassium Carbonate | Substituted Morpholine derivative acs.org |

This compound and its derivatives are employed in the production of specialty chemicals and materials. smolecule.com For example, its chlorinated analog, methyl 3-chloro-2-methyl-3-oxopropanoate, is noted for its use in synthesizing specialty resins and its potential as a building block for specialty polymers. While not a conventional monomer for large-scale polymerization, its functional groups allow it to be incorporated into polymeric structures to impart specific properties.

Role in the Construction of Quaternary Carbon Centers

The enolate of this compound can be alkylated to introduce a second alkyl group at the α-position, thereby creating a quaternary carbon center. The construction of these sterically hindered centers is a significant challenge in organic synthesis, and reagents like this compound provide a reliable pathway to achieve this.

Precursor for Bioactive Molecules

The versatile reactivity of this compound makes it an important precursor for the synthesis of a wide range of bioactive molecules. Its structural motif is found in various natural products and pharmaceuticals. For instance, 2-methyl-3-oxopropanoic acid, the parent acid of the title compound, is a metabolite found in living organisms, including Escherichia coli and humans. nih.govhmdb.ca This highlights the potential of its derivatives in the development of new therapeutic agents.

Biocatalysis and Biological Relevance of Methyl 2 Methyl 3 Oxopropanoate

Substrate Specificity in Enzymatic Reactions

Enzymes are highly specific catalysts, and the reactivity of Methyl 2-methyl-3-oxopropanoate (B1259668) is dictated by its chemical structure. The presence of a ketone group at the β-position relative to the ester carbonyl group makes it a target for various enzymes.

Enzymes such as reductases, which are known to act on β-keto esters, are expected to recognize Methyl 2-methyl-3-oxopropanoate. For instance, an enzyme isolated from Klebsiella pneumoniae IFO 3319 has been shown to reduce ethyl 2-methyl-3-oxobutanoate. nih.gov This suggests that enzymes with similar active site geometries could accommodate this compound, catalyzing its reduction to the corresponding hydroxy ester. The specificity of such enzymes is often high, leading to the production of a single stereoisomer, a property highly valued in synthetic chemistry.

The substrate range of these enzymes can be broad, encompassing various esters of 2-oxocycloalkane carboxylic acids and other 2-methyl-3-oxoalkanoic acids. nih.gov This indicates that while the enzyme has a preference for a particular structure, it can tolerate variations in the ester group and the alkyl chain.

Interaction with Metabolic Pathways

This compound and its corresponding acid, 2-methyl-3-oxopropanoic acid (also known as methylmalonate semialdehyde), are intermediates in several metabolic pathways. nih.govumaryland.edu

Involvement in Amino Acid Metabolism

2-Methyl-3-oxopropanoate is a key metabolite in the degradation pathway of the branched-chain amino acid valine. monarchinitiative.orggenome.jp The catabolism of valine generates methylmalonate semialdehyde, which can then be further metabolized. monarchinitiative.org One of the potential fates of this intermediate is its involvement in transamination reactions. For example, the enzyme (R)-3-amino-2-methylpropionate-pyruvate transaminase catalyzes the reaction between (R)-3-amino-2-methylpropanoate and pyruvate (B1213749) to produce 2-methyl-3-oxopropanoate and alanine. This reaction highlights a direct link between amino acid metabolism and the formation of this β-keto acid.

Substrate for Esterases and Hydrolases

The ester linkage in this compound makes it a substrate for esterases and hydrolases. These enzymes catalyze the hydrolysis of the ester bond to yield methanol (B129727) and 2-methyl-3-oxopropanoic acid. This reaction is a common step in the metabolism of xenobiotic esters and can also be a part of the catabolism of endogenous compounds. The susceptibility of the methyl ester to hydrolysis is a well-established chemical principle and is readily facilitated by these enzymes in a biological context.

Enzyme Purification and Characterization from Biocatalytic Systems

The purification process for this enzyme involved several steps, including ammonium (B1175870) sulfate (B86663) fractionation, ion-exchange chromatography, affinity chromatography, and gel filtration, resulting in a 250-fold purification. nih.gov The purified enzyme was a monomer with a molecular weight of approximately 31,000 Da and an isoelectric point of 6.2. nih.gov

Enzyme Activity and Kinetics (e.g., Km values)

Enzyme kinetics provides quantitative measures of an enzyme's efficiency and its affinity for a substrate. The Michaelis constant (Km) is a key parameter, representing the substrate concentration at which the reaction rate is half of its maximum value (Vmax). wikipedia.orglibretexts.org

For the reductase from Klebsiella pneumoniae, the Km value for ethyl 2-methyl-3-oxobutanoate was determined to be 5.6 mM. nih.gov The enzyme also showed activity towards benzyl (B1604629) 2-methyl-3-oxobutanoate with a Km of 12.5 mM. nih.gov These values indicate the concentration range at which the enzyme is most effective for these substrates. It is plausible that an enzyme acting on this compound would exhibit similar kinetic parameters.

Table 1: Kinetic Parameters of a Reductase for β-Keto Esters

| Substrate | Km (mM) |

|---|---|

| Ethyl 2-methyl-3-oxobutanoate | 5.6 |

| Benzyl 2-methyl-3-oxobutanoate | 12.5 |

Data from a study on a reductase from Klebsiella pneumoniae IFO 3319. nih.gov

Environmental Factors Affecting Enzyme Activity (e.g., pH, temperature, metal salts)

The activity of enzymes is highly dependent on environmental conditions such as pH and temperature. khanacademy.orgmonash.edulibretexts.org Each enzyme has an optimal pH and temperature at which it exhibits maximum activity.

The reductase from Klebsiella pneumoniae displayed maximum activity for the reduction reaction at a pH of 7.0 and a temperature of 45°C. nih.gov For the reverse reaction, the oxidation of the hydroxy ester, the optimal conditions were a pH of 10.0 and a temperature of 45°C. nih.gov Deviations from these optimal conditions can lead to a decrease in enzyme activity and, in extreme cases, denaturation of the enzyme. monash.edusavemyexams.com

The stability of enzymes can also be affected by these factors. For example, the esterase from Petrotoga mobilis showed significant changes in its structure at alkaline pH, indicating denaturation. nih.gov Similarly, its thermal stability was moderate, with changes in its structure observed at temperatures around 35°C and a melting temperature of approximately 47°C. nih.gov

Table 2: Optimal Conditions for a Reductase from Klebsiella pneumoniae

| Reaction | Optimal pH | Optimal Temperature (°C) |

|---|---|---|

| Reduction | 7.0 | 45 |

| Oxidation | 10.0 | 45 |

Data from a study on a reductase from Klebsiella pneumoniae IFO 3319. nih.gov

Biological Activity Studies (Mechanism of Action)

This compound, also known by its synonym methylmalonate semialdehyde, is recognized as a human metabolite and is also found in organisms like Escherichia coli. nih.govnih.gov Its biological activities are intrinsically linked to its role in metabolic pathways.

A comprehensive review of scientific literature did not yield any specific studies investigating the potential antiproliferative activity of this compound. While a related compound, methyl 2-methyl-3-oxopentanoate, has been mentioned as an intermediate in the synthesis of the antiproliferative polyketide (+)-R-aureothin, no direct antiproliferative effects have been attributed to this compound itself. chemicalbook.com

Similarly, there is a lack of available scientific data from dedicated studies on the antimicrobial properties of this compound. The current body of research does not provide evidence for its activity against bacteria or fungi.

The most significant biological role of this compound is as a substrate for the enzyme methylmalonate-semialdehyde dehydrogenase (MMSDH). nih.govnih.govwikipedia.org This enzyme is a key player in the degradation pathways of valine, leucine, and isoleucine, as well as in propanoate metabolism. wikipedia.org

MMSDH, which belongs to the aldehyde dehydrogenase (ALDH) superfamily, catalyzes the NAD+-dependent oxidative decarboxylation of methylmalonate semialdehyde to propionyl-CoA. nih.govportlandpress.com This reaction is a critical step in intermediary metabolism. nih.gov The interaction between this compound and MMSDH is not one of pathological inhibition but rather a substrate-enzyme relationship that is fundamental to metabolic processes.

The enzymatic reaction proceeds through a two-step mechanism involving the formation of a thioacylenzyme intermediate. portlandpress.comresearchgate.net The binding of NAD+ to the enzyme is a crucial preliminary step that appears to induce a structural change in the enzyme, preparing it for catalysis. portlandpress.comresearchgate.net

Enzymatic Reaction of Methylmalonate-Semialdehyde Dehydrogenase:

| Substrates | Enzyme | Products |

| 2-methyl-3-oxopropanoate (Methylmalonate semialdehyde) | Methylmalonate-semialdehyde dehydrogenase (acylating) | Propanoyl-CoA |

| CoA | HCO3- | |

| H₂O | NADH | |

| NAD+ | ||

| Table 1: Overview of the enzymatic reaction catalyzed by Methylmalonate-semialdehyde dehydrogenase involving this compound. wikipedia.org |

Key aspects of the enzyme kinetics and mechanism include:

Substrate Specificity: MMSDH from Bacillus subtilis has been shown to catalyze the NAD+-dependent oxidation of both methylmalonate semialdehyde and malonate semialdehyde. nih.gov

Coenzyme A Interaction: The reaction is CoA-dependent, leading to the formation of an activated acyl-CoA thioester. nih.govnih.gov

Mechanism: The process involves the formation of a thioacyl enzyme intermediate, which then undergoes nucleophilic attack. nih.govportlandpress.com A notable feature of the reaction catalyzed by MMSDH is a β-decarboxylation step. nih.gov

Studies on the enzyme from rat liver have also revealed an esterase activity, suggesting the formation of an S-acyl enzyme intermediate that is common to both the esterase and dehydrogenase reactions. nih.gov This esterase activity was found to be inhibited by malonate semialdehyde, a substrate for the dehydrogenase reaction, further highlighting the active site dynamics. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopy is indispensable for elucidating the molecular structure of methyl 2-methyl-3-oxopropanoate (B1259668) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) analysis is used to determine the number and type of hydrogen atoms in the molecule. For methyl 2-methyl-3-oxopropanoate, the spectrum would be predicted to show three distinct signals corresponding to the different proton environments: the methyl ester protons (–OCH₃), the C2-methyl protons (–CH(CH₃)C=O), and the methine proton (–CH(CH₃)C=O). The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent carbonyl and ester groups. The methine proton is expected to be a quartet, coupled to the C2-methyl protons, while the C2-methyl protons would appear as a doublet, coupled to the single methine proton. The methyl ester protons would appear as a singlet.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) is used to identify the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum of this compound is expected to show five distinct signals. The carbonyl carbons of the ketone and ester groups are the most deshielded, appearing at the low-field end of the spectrum (typically 160-220 ppm). libretexts.org The carbon of the methyl ester (–OCH₃), the methine carbon (–CH), and the C2-methyl carbon (–CH₃) will each have characteristic chemical shifts. For the related compound methyl propanoate, the carbonyl carbon appears at 174.6 ppm, the O-methyl carbon at 51.4 ppm, the methylene (B1212753) carbon at 27.6 ppm, and the terminal methyl carbon at 9.3 ppm. libretexts.org

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound and Comparative Data for Methyl Propanoate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for Methyl Propanoate libretexts.org |

| C=O (Ketone) | 190-210 | N/A |

| C=O (Ester) | 165-175 | 174.6 |

| -OCH₃ | 50-55 | 51.4 |

| -CH- | 45-55 | N/A |

| -CH₃ (at C2) | 10-20 | N/A |

| -CH₂- | N/A | 27.6 |

| -CH₃ (ethyl) | N/A | 9.3 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to its two carbonyl groups (ketone and ester) and C-O bonds.

Key characteristic absorption bands include:

C=O Stretch (Ketone): A strong, sharp peak is expected in the region of 1725-1705 cm⁻¹. Saturated aliphatic ketones typically absorb around 1715 cm⁻¹. libretexts.org

C=O Stretch (Ester): A strong, sharp peak is anticipated around 1750-1735 cm⁻¹. For comparison, the C=O stretch in methyl propanoate is observed at 1743 cm⁻¹.

C-O Stretch: Two distinct C-O stretching vibrations are expected. The C-O bond of the ester group (C(=O)-O) typically appears in the 1300-1000 cm⁻¹ range. For methyl propanoate, a strong absorption is seen at 1203 cm⁻¹.

C-H Stretch: Absorptions for C-H stretching in the methyl and methine groups are expected in the 3000-2850 cm⁻¹ region. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1725-1705 |

| C=O (Ester) | Stretch | 1750-1735 |

| C-O (Ester) | Stretch | 1300-1000 |

| C-H (Alkyl) | Stretch | 3000-2850 |

Mass Spectrometry (MS) (e.g., ESI-MS/MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₈O₃), the exact mass is 116.0473 g/mol . In mass spectrometry, the molecule is ionized to form a molecular ion ([M]⁺), whose mass-to-charge ratio (m/z) is detected.

Common fragmentation patterns for esters involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org Expected fragments for this compound would result from the loss of the methoxy (B1213986) group (•OCH₃, 31 mass units) or the acetyl group (CH₃CO•, 43 mass units). Electrospray ionization tandem mass spectrometry (ESI-MS/MS) can provide further structural information by inducing and analyzing the fragmentation of a selected parent ion.

Table 3: Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₅H₈O₃ |

| Molecular Weight | 116.12 g/mol |

| Exact Mass | 116.0473 g/mol |

| Predicted Key Fragments (m/z) | 85 ([M-OCH₃]⁺), 73 ([M-CH₃CO]⁺) |

UV/Vis Spectroscopy

UV/Vis spectroscopy provides information about electronic transitions within a molecule. As a β-keto ester, this compound can exist in both keto and enol tautomeric forms. semanticscholar.orgresearchgate.net The spectrum is expected to show two absorption maxima. The first, typically a weak absorption around 270-290 nm, corresponds to the n→π* transition of the carbonyl group in the keto form. The second, more intense absorption is associated with the π→π* transition of the conjugated system in the enol form, which usually appears at a shorter wavelength, often below 250 nm. semanticscholar.org The position and intensity of these bands can be influenced by the solvent polarity. researchgate.net

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography (GC)

Gas chromatography is a highly effective technique for the analysis of volatile compounds like this compound. The compound is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and interaction with the column's stationary phase.

A typical GC method would involve a non-polar or mid-polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., Omegawax) or a dimethylpolysiloxane phase. sigmaaldrich.com The oven temperature would be programmed to start at a lower temperature and ramp up to ensure efficient separation. globalresearchonline.net A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. globalresearchonline.netresearchgate.net For definitive identification, a mass spectrometer can be coupled with the GC (GC-MS), providing both retention time data and mass spectral information for each separated component. ajprd.com This combination allows for the unambiguous identification and quantification of this compound in a sample.

Comprehensive Two-Dimensional Gas Chromatography (GC × GC)

Comprehensive two-dimensional gas chromatography (GC × GC) stands out as a powerful technique for the analysis of complex volatile and semi-volatile mixtures, offering significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. nih.gov This is particularly advantageous for distinguishing this compound from a multitude of other components in a sample. chromatographyonline.com In a typical GC × GC setup, the sample is subjected to two distinct chromatographic separations with different selectivity, achieved by using two columns with different stationary phases. researchgate.net

A common column configuration for analyzing compounds like this compound involves a non-polar first-dimension column and a more polar second-dimension column. dlr.de For instance, a (semi)polar BPX50 in the first dimension and a nonpolar BPX5 in the second dimension has been utilized in a reversed phase approach. dlr.de The separation on the first column is typically based on the boiling point of the analytes, while the second, shorter column provides a rapid separation based on polarity. gcms.cz A modulator, a key component of the GC × GC system, traps fractions of the effluent from the first column and then re-injects them onto the second column as sharp, narrow bands. researchgate.net This process of modulation and re-injection creates a two-dimensional chromatogram with structured ordering of compounds, for example, by carbon number and degree of saturation for fatty acid methyl esters. gcms.cz

The coupling of GC × GC with mass spectrometry (MS), particularly time-of-flight mass spectrometry (TOF-MS), provides a third dimension of data, further enhancing compound identification and confirmation. chromatographyonline.comnih.gov The high sensitivity of GC × GC, which can be 10- to 20-fold greater than 1D-GC, is attributed to the thermal focusing effect of the modulator, resulting in sharper peaks. nih.gov

Table 1: Illustrative GC × GC-MS Operating Conditions for the Analysis of Small Molecules

| Parameter | First Dimension (¹D) | Second Dimension (²D) |

| Column | SHM5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) nih.gov | BPX-50 (5 m x 0.15 mm i.d., 0.15 µm film thickness) nih.gov |

| Carrier Gas | Helium nih.gov | Helium nih.gov |

| Modulation Period | 6 seconds nih.gov | Not Applicable |

| Detector | Quadrupole Mass Spectrometer (qMS) nih.gov | Not Applicable |

This table presents a representative set of conditions and is not specific to this compound but illustrates a typical setup for metabolomic analysis which could be adapted for the target compound.

Liquid Chromatography (LC) (e.g., HPLC, UPLC)

Liquid chromatography (LC), including high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), offers a versatile alternative for the analysis of this compound, especially for samples that are not amenable to GC analysis. However, the analysis of β-keto esters like this compound by reversed-phase HPLC can be challenging due to keto-enol tautomerism, which can lead to poor peak shapes. chromforum.org

To overcome this, several strategies can be employed. Increasing the column temperature can accelerate the interconversion between tautomers, resulting in a single, averaged peak. chromforum.org Adjusting the pH of the mobile phase, typically towards acidic conditions, can also speed up the tautomerization process. chromforum.org The use of mixed-mode columns, which combine reversed-phase and ion-exchange or other retention mechanisms, has also proven effective in improving the peak shape of β-dicarbonyl compounds. chromforum.orgsielc.com For instance, Primesep mixed-mode columns have been successfully used for the analysis of beta-diketones. chromforum.org

UPLC systems, which utilize smaller particle size columns (e.g., 1.6 µm), can provide faster analysis times and higher resolution compared to traditional HPLC. nih.gov A UPLC-MS/MS method developed for the analysis of ketone bodies utilized a Waters Cortecs UPLC T3 column with a water/methanol (B129727) gradient containing acetic acid. nih.gov Such a method could potentially be adapted for this compound.

Table 2: Example HPLC Conditions for Related Compounds

| Parameter | Condition |

| Column | Newcrom R1 (Reverse Phase) sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier sielc.com |

| Notes | For Mass Spectrometry (MS) compatibility, formic acid is substituted for phosphoric acid. sielc.com |

This table shows conditions for a structurally related compound, Methyl 3-chloro-3-oxopropionate, and provides a starting point for method development for this compound.

Sample Preparation and Derivatization Strategies

Effective sample preparation is critical to remove interfering matrix components and to concentrate the analyte of interest. For complex biological samples, this may involve protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.gov

Derivatization is a common strategy employed in both GC and LC to improve the analytical characteristics of a compound. For GC analysis, derivatization can increase the volatility and thermal stability of the analyte. For LC-MS analysis, derivatization can enhance ionization efficiency and chromatographic retention. While this compound is already an ester, further derivatization might be considered to introduce a specific functional group that facilitates detection.

For carboxylic acids, a common derivatization approach involves coupling with an amine reagent using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov This strategy could be adapted to target the carboxyl group if analyzing the parent acid, 2-methyl-3-oxopropanoic acid. nih.govhmdb.caebi.ac.ukwikimedia.orgchemspider.comgenome.jp For the keto group, derivatization is also possible. For instance, reagents that target hydroxyl groups, such as 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS), could potentially react with the enol tautomer of this compound. nih.gov

In the context of fatty acid analysis, a common derivatization is transesterification to form fatty acid methyl esters (FAMEs), which have excellent chromatographic properties. researchgate.netresearchgate.net While this compound is already a methyl ester, understanding these derivatization chemistries is crucial when analyzing it in the context of broader metabolic studies where other acidic or keto-containing compounds are present.

Crystallographic Studies